C.I. Direct orange 102

Beschreibung

Eigenschaften

IUPAC Name |

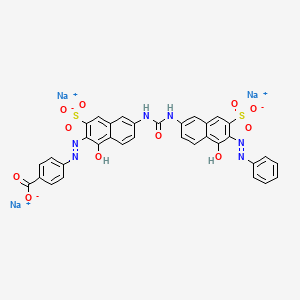

trisodium;4-[[1-hydroxy-6-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H24N6O11S2.3Na/c41-31-25-12-10-23(14-19(25)16-27(52(46,47)48)29(31)39-37-21-4-2-1-3-5-21)35-34(45)36-24-11-13-26-20(15-24)17-28(53(49,50)51)30(32(26)42)40-38-22-8-6-18(7-9-22)33(43)44;;;/h1-17,41-42H,(H,43,44)(H2,35,36,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXGZHJENSOMLV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H21N6Na3O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83221-74-3 | |

| Record name | p-((1-Hydroxy-6-((((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)benzoic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083221743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-[[1-hydroxy-6-[[[[5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl]amino]carbonyl]amino]-3-sulpho-2-naphthyl]azo]benzoic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

C.I. Direct Orange 102 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Direct Orange 102 is a disazo direct dye recognized for its application in coloring cellulosic materials such as cotton, paper, and leather. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and safety information. The content is structured to serve as a valuable resource for professionals in research and development.

Chemical Identity and Structure

This compound is a complex aromatic compound belonging to the azo class of dyes. Its chemical identity is defined by the following identifiers:

-

IUPAC Name : trisodium;4-[[1-hydroxy-6-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate[1]

-

Synonyms : Direct Orange WS, Direct Orange 6R, Pergasol Orange 6R, Calcomine Orange 2RS[1][2][4]

The chemical structure of this compound features two azo groups (-N=N-) which act as chromophores, responsible for its color. The presence of sulfonic acid groups imparts water solubility, a key characteristic of direct dyes that allows them to be applied from aqueous solutions.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 822.67 g/mol | [2][3][4][5] |

| Physical State | Solid, Powder | [2] |

| Appearance | Red-light orange to bright red powder | [2][3][4] |

| Odor | Odorless | [2] |

| Solubility | Soluble in water. Slightly soluble in ethanol. | [2] |

| pH | 7.5 (in solution) | [2] |

| UV-Vis Absorption Maxima (λmax) | 246.9 nm, 275.1 nm |

Synthesis

The synthesis of this compound is a multi-step process involving diazotization and coupling reactions. The general manufacturing method involves the respective diazotization of aniline (B41778) and 4-aminobenzoic acid, followed by their coupling to N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea.[5]

Experimental Protocols

While a detailed, step-by-step industrial synthesis protocol for this compound is proprietary and not publicly available, the synthesis can be understood through the fundamental reactions involved:

Step 1: Diazotization of Aromatic Amines (Aniline and 4-Aminobenzoic Acid)

This reaction converts the primary aromatic amines into their corresponding diazonium salts.

-

General Protocol :

-

An aromatic amine is dissolved or suspended in an acidic solution (e.g., hydrochloric acid or sulfuric acid) and cooled to a low temperature (typically 0-5 °C) in an ice bath.

-

A solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to the cooled amine solution.

-

The reaction is stirred for a period to ensure complete formation of the diazonium salt. The temperature is maintained below 5 °C to prevent the decomposition of the unstable diazonium salt.

-

Step 2: Synthesis of the Coupling Component (N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea)

This intermediate is synthesized from 7-amino-4-hydroxynaphthalene-2-sulfonic acid (J-acid) and a carbonyl source, such as urea (B33335) or phosgene.

Step 3: Azo Coupling

The diazonium salts prepared in Step 1 are reacted with the coupling component from Step 2 to form the final dye molecule.

-

General Protocol :

-

The coupling component is dissolved in an appropriate solvent, often an alkaline aqueous solution.

-

The solution of the diazonium salt is added slowly to the solution of the coupling component while maintaining a specific pH and low temperature.

-

The reaction mixture is stirred until the coupling reaction is complete, which is often indicated by a color change.

-

The resulting dye is then isolated from the reaction mixture, typically by salting out, followed by filtration, washing, and drying.

-

The logical workflow for the synthesis can be visualized as follows:

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Applications

This compound is primarily used as a direct dye in various industries:

-

Textile Industry : For the dyeing and printing of cellulosic fibers such as cotton and viscose.[2]

-

Pulp and Paper Industry : For the coloring of paper.[2]

-

Leather Industry : For the dyeing of leather.[2]

Safety and Toxicology

The safety profile of this compound, based on available Material Safety Data Sheet (MSDS) information, is as follows:

-

Acute Toxicity : LD50/LC50 data are not listed. However, it is considered harmful if swallowed and may cause gastrointestinal irritation.[2]

-

Inhalation : May cause irritation to the respiratory tract.[2]

-

Skin Contact : Prolonged or repeated contact may cause skin irritation.[2]

-

Eye Contact : May cause eye irritation.[2]

-

Carcinogenicity : Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[2]

-

Mutagenicity : Mutagenicity data has been reported.[2]

Handling Precautions:

-

Use in a well-ventilated area.

-

Avoid generating dust.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator if dust is generated.

-

Wash hands thoroughly after handling.

The logical relationship of safety hazards is depicted below:

Caption: A diagram showing the potential routes of exposure and associated health hazards of this compound.

Conclusion

This compound is a commercially significant disazo dye with well-defined applications. This guide has provided a detailed overview of its chemical structure, key physicochemical properties, a general synthesis pathway, and important safety considerations. While specific quantitative data for some physical properties and detailed experimental synthesis protocols are limited in the public domain, the information presented here offers a solid foundation for researchers and professionals working with this compound. Further investigation into its toxicological and ecotoxicological profile would be beneficial for a more complete understanding of its environmental and health impacts.

References

Direct Orange 102: A Technical Overview of a Diazo Dye

For Researchers, Scientists, and Drug Development Professionals

Direct Orange 102, identified by the Colour Index number 29156 and CAS number 6598-63-6, is a synthetic dye belonging to the double azo class of compounds.[1] Primarily utilized in the textile and paper industries for its vibrant orange hue and effective dyeing of cellulose-based materials, its application within biological and pharmaceutical research is not well-documented in peer-reviewed literature.[2][3][4] This technical guide provides a comprehensive summary of the known chemical and physical properties of Direct Orange 102, alongside a discussion of its manufacturing and industrial applications.

Chemical and Physical Properties

Direct Orange 102 is a water-soluble anionic dye.[3] Its chemical structure is characterized by the presence of two azo groups (–N=N–), which are responsible for its color. The compound is typically supplied as a bright red to orange powder.[4]

| Property | Value | Reference |

| Molecular Weight | 822.67 g/mol | [1][2][5] |

| Molecular Formula | C34H21N6Na3O11S2 | [1][2][5] |

| Synonyms | Direct Orange WS, Direct Orange 6R, Pergasol Orange 6R | [2] |

| Solubility | Soluble in water | [3] |

Synthesis and Manufacturing

The synthesis of Direct Orange 102 involves a diazo coupling reaction. The manufacturing process entails the respective diazotization of aniline (B41778) and 4-aminobenzoic acid, which are then coupled with N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea.[1]

Industrial Applications

The primary application of Direct Orange 102 is as a direct dye for materials with a high cellulose (B213188) content. Its substantivity for cellulose fibers makes it effective for dyeing cotton, paper, and leather.[2][3] The dye is valued for its good leveling properties, which ensures a uniform color distribution on the substrate.[1][4]

Biological Activity and Toxicological Profile

While one commercial supplier notes that Direct Orange 102 has shown to have antiviral activity and may be used in the diagnosis of viral infections like hepatitis and herpes zoster, there is a notable absence of peer-reviewed scientific literature to substantiate these claims or to detail any specific mechanisms of action.[6]

Research Applications and Future Directions

Currently, the documented research applications for Direct Orange 102 are limited. One study was identified that investigated its adsorption from aqueous solutions using activated carbon, which is relevant to environmental remediation rather than the life sciences. The lack of published data on the biological effects of Direct Orange 102 presents an open area for investigation. Future research could aim to:

-

Validate the anecdotal claims of antiviral activity through standardized in vitro and in vivo assays.

-

Elucidate the mechanism of action for any observed biological effects.

-

Conduct comprehensive toxicological and pharmacokinetic studies to assess its safety profile.

Without such foundational research, the potential of Direct Orange 102 in drug development and other life science applications remains speculative.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. sdinternational.com [sdinternational.com]

- 3. dyesandpigments.co.in [dyesandpigments.co.in]

- 4. Direct orange 102 TDS|Direct orange 102 from Chinese supplier and producer - DIRECT ORANGE DYES - Enoch dye [enochdye.com]

- 5. C.I. Direct Orange 102 | C34H21N6Na3O11S2 | CID 136259118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. C.I.Direct Orange 102 | 6598-63-6 | FD41379 | Biosynth [biosynth.com]

The Synthesis of C.I. 29156: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. 29156, commonly known as Mordant Brown 33, is a monoazo dye with significant applications in the textile and leather industries. Its synthesis is a classic example of diazo coupling, a cornerstone of industrial organic chemistry. This technical guide provides a comprehensive overview of the synthesis pathway of C.I. 29156, including its chemical properties, a representative experimental protocol, and a discussion of the underlying reaction mechanisms. The information presented herein is intended to serve as a valuable resource for professionals in chemical research and development.

Chemical and Physical Properties

C.I. 29156 is a yellow-brown powder with good solubility in water and ethanol.[1] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| Common Name | Mordant Brown 33, Acid Mordant Brown RH | [1] |

| C.I. Name | C.I. 29156 | |

| CAS Number | 3618-62-0 | [1] |

| Molecular Formula | C₁₂H₁₀N₅NaO₆S | [1] |

| Molecular Weight | 375.29 g/mol | [1] |

| Appearance | Yellow-brown powder | [1] |

| Solubility | Soluble in water (100 g/L at 80°C) and ethanol. Slightly soluble in acetone. Insoluble in other organic solvents. | [1] |

| UV-Vis λmax (50% Ethanol) | 438 nm (cationic), 453 nm (neutral), 410/475 nm (di-anionic) |

Synthesis Pathway Overview

The synthesis of C.I. 29156 is a two-step process. The first step involves the diazotization of 2-amino-4-nitrophenol (B125904). The resulting diazonium salt is then coupled with 2,4-diaminobenzenesulfonic acid in the second step to form the final azo dye.

Caption: Overall synthesis pathway of C.I. 29156.

Experimental Protocol

Disclaimer: A detailed, publicly available experimental protocol for the synthesis of C.I. 29156 is not readily found in scientific literature or patents. The following protocol is a representative procedure based on the general principles of diazotization and azo coupling reactions and the reported raw material consumption for this class of dyes.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) |

| 2-Amino-4-nitrophenol | 154.12 |

| Sodium Nitrite (B80452) (NaNO₂) | 69.00 |

| Hydrochloric Acid (HCl, 37%) | 36.46 |

| 2,4-Diaminobenzenesulfonic acid | 188.19 |

| Sodium Carbonate (Na₂CO₃) | 105.99 |

| Sodium Chloride (NaCl) | 58.44 |

Step-by-Step Procedure

Step 1: Diazotization of 2-Amino-4-nitrophenol

-

In a jacketed glass reactor, prepare a suspension of 2-amino-4-nitrophenol in water.

-

Cool the suspension to 0-5°C using a circulating chiller.

-

Slowly add concentrated hydrochloric acid while maintaining the temperature below 5°C.

-

Prepare a solution of sodium nitrite in water.

-

Add the sodium nitrite solution dropwise to the suspension of 2-amino-4-nitrophenol hydrochloride over a period of 30-60 minutes, ensuring the temperature does not exceed 5°C.

-

Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization. The completion of the reaction can be monitored by testing for the absence of nitrous acid using starch-iodide paper.

Step 2: Azo Coupling

-

In a separate reactor, dissolve 2,4-diaminobenzenesulfonic acid in water with the aid of sodium carbonate to form a soluble salt.

-

Cool the solution of the coupling component to 5-10°C.

-

Slowly add the previously prepared diazonium salt solution to the solution of the coupling component.

-

Maintain the pH of the reaction mixture between 8-9 by the controlled addition of a sodium carbonate solution.

-

Continue stirring the reaction mixture for 2-4 hours, allowing the temperature to slowly rise to room temperature.

-

The completion of the coupling reaction is indicated by the absence of the diazonium salt, which can be tested for using a coupling component solution (e.g., alkaline beta-naphthol solution).

Step 3: Isolation and Purification

-

Once the coupling is complete, the dye is precipitated from the solution by the addition of sodium chloride ("salting out").

-

The precipitated dye is collected by filtration.

-

The filter cake is washed with a brine solution to remove impurities.

-

The purified dye is then dried in an oven at a controlled temperature.

Caption: A generalized experimental workflow for the synthesis of C.I. 29156.

Reaction Mechanisms

The synthesis of C.I. 29156 involves two fundamental reactions in organic chemistry: diazotization and electrophilic aromatic substitution (azo coupling).

Diazotization Mechanism

The diazotization reaction begins with the formation of nitrous acid from sodium nitrite and a strong acid, typically hydrochloric acid. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (N=O⁺). The amino group of 2-amino-4-nitrophenol then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable diazonium salt.

Caption: Generalized mechanism of the diazotization of an aromatic amine.

Azo Coupling Mechanism

The azo coupling reaction is an electrophilic aromatic substitution. The diazonium ion, being a weak electrophile, attacks the electron-rich aromatic ring of the coupling component, 2,4-diaminobenzenesulfonic acid. The amino and hydroxyl groups of the coupling agent are strong activating groups, directing the substitution to the ortho or para position. In this specific synthesis, the coupling occurs at the position ortho to one of the amino groups and para to the other. The reaction proceeds through a sigma complex intermediate, which then loses a proton to restore aromaticity and form the final azo compound.

Caption: Generalized mechanism of the azo coupling reaction.

Quantitative Data

| Raw Material | Consumption ( kg/ton of product) |

| m-Diaminobenzenesulfonic acid (100%)* | 340 |

| 4-Nitro-2-aminophenol (100%) | 240 |

| Hydrochloric acid (31%) | 260 |

| Sodium nitrite (98%) | 125 |

| Soda ash (industrial) | 30 |

| Ammonium sulfate | 30 |

| Disodium hydrogen phosphate | 6 |

| Refined salt | 1050 |

| Taikao oil | 5 |

*Note: The source lists m-diaminobenzenesulfonic acid, which is an isomer of the expected 2,4-diaminobenzenesulfonic acid. This may be an error in the source data or reflect a specific industrial process.

Conclusion

The synthesis of C.I. 29156 is a well-established process rooted in the fundamental principles of aromatic chemistry. While specific, detailed experimental protocols and quantitative performance metrics are not widely published, a comprehensive understanding of the synthesis pathway and reaction mechanisms can be achieved through the analysis of available chemical literature. This guide provides a foundational understanding for researchers and professionals working with azo dyes and their synthesis. Further process optimization and detailed analytical characterization would be necessary for any laboratory- or pilot-scale synthesis.

References

Solubility Profile of Direct Orange 102: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Direct Orange 102 (C.I. 29156), a stilbene-class direct dye. The information contained herein is intended to support research, development, and formulation activities where the precise solubility of this compound is a critical parameter.

Core Data Presentation

| Solvent | CAS Number | Solubility | Temperature (°C) | Notes |

| Water | 7732-18-5 | Soluble[1][2] | Not Specified | General qualitative assessment. |

| Water | 7732-18-5 | 60 g/L[3] | 90 | Quantitative data point. |

| Ethanol | 64-17-5 | Slightly Soluble[1] | Not Specified | Qualitative assessment. |

| Concentrated Sulfuric Acid | 7664-93-9 | Soluble[1] | Not Specified | Qualitative assessment. |

Experimental Protocols

The following is a detailed methodology for the experimental determination of the solubility of Direct Orange 102 in a given solvent, based on common spectrophotometric techniques for dye analysis.

Objective:

To determine the saturation solubility of Direct Orange 102 in a specified solvent at a controlled temperature.

Materials and Equipment:

-

Direct Orange 102 (analytical standard)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Spectrophotometer (UV-Vis)

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

-

Cuvettes

Procedure:

-

Preparation of a Standard Stock Solution:

-

Accurately weigh a known mass of Direct Orange 102 and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

-

Ensure complete dissolution. Gentle heating and sonication may be applied if necessary, followed by cooling to the target temperature.

-

-

Generation of a Calibration Curve:

-

Prepare a series of dilutions from the stock solution to create standards of varying, known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for Direct Orange 102 using the spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a Beer-Lambert Law calibration curve. The resulting linear equation will be used to determine the concentration of unknown samples.

-

-

Equilibration of Saturated Solutions:

-

Add an excess amount of Direct Orange 102 to a known volume of the solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The solution should have undissolved solid present at the bottom.

-

-

Sample Preparation and Analysis:

-

After equilibration, carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the sample using a 0.45 µm syringe filter to remove any undissolved solids.

-

Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Using the equation from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of Direct Orange 102 in the solvent at the specified temperature.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of Direct Orange 102.

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Spectral Properties of C.I. Direct Orange 102

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known spectral properties of C.I. Direct Orange 102, a double azo class dye. Due to the limited availability of comprehensive public data, this document also outlines the standardized experimental protocols required to fully characterize its spectral behavior.

Core Properties of this compound

This compound, also known by its Colour Index number 29156, is a water-soluble dye with applications in the textile and paper industries.[1][2][3] Its chemical and physical properties are summarized below.

| Property | Value |

| Chemical Name | trisodium;4-[[1-hydroxy-6-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate |

| C.I. Name | This compound |

| C.I. Number | 29156 |

| CAS Number | 6598-63-6 |

| Molecular Formula | C₃₄H₂₁N₆Na₃O₁₁S₂ |

| Molecular Weight | 822.67 g/mol |

| Chemical Class | Double Azo Dye |

| Physical Appearance | Red-light orange powder |

| Solubility | Soluble in water |

Spectral Data

The spectral characteristics of a dye are fundamental to understanding its color, stability, and interactions with other substances. Currently, publicly available data on the spectral properties of this compound is limited, particularly in the visible range which dictates its characteristic orange hue.

A study focused on the biodegradation of this compound reported maximum absorbance peaks in the ultraviolet (UV) region.[3]

| Spectral Property | Wavelength (λmax) |

| UV Absorbance Peak 1 | 246.9 nm |

| UV Absorbance Peak 2 | 275.1 nm |

Experimental Protocols

To obtain a comprehensive spectral profile of this compound, the following standard experimental methodologies are recommended.

UV-Visible Absorption Spectroscopy

This is the primary technique to determine the wavelengths of maximum absorbance (λmax) in both the UV and visible regions.

Objective: To determine the UV-Vis absorption spectrum and identify λmax values.

Materials and Equipment:

-

This compound

-

Deionized water (or other appropriate solvent)

-

Volumetric flasks and pipettes

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of deionized water to prepare a stock solution of a specific concentration (e.g., 100 mg/L).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Instrument Calibration: Use the solvent (deionized water) as a blank to calibrate the spectrophotometer, setting the absorbance to zero across the desired wavelength range.

-

Spectral Scan: Fill a clean cuvette with the diluted dye solution. Place the cuvette in the sample holder of the spectrophotometer and perform a scan over a wide wavelength range (e.g., 200-800 nm) to identify all absorption maxima.

-

Data Analysis: Record the wavelengths of maximum absorbance (λmax).

Determination of Molar Absorptivity (Molar Extinction Coefficient)

The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength and is an intrinsic property of the molecule.

Objective: To calculate the molar absorptivity (ε) at the visible λmax.

Procedure:

-

Prepare a Standard Curve: Using the stock solution, prepare a series of at least five different concentrations of the dye.

-

Measure Absorbance: Measure the absorbance of each standard solution at the predetermined visible λmax.

-

Plot Beer's Law Curve: Plot a graph of absorbance versus concentration (in mol/L).

-

Calculate Molar Absorptivity: The slope of the resulting line from the Beer's Law plot is the molar absorptivity (ε), according to the equation A = εbc, where A is absorbance, b is the path length of the cuvette (typically 1 cm), and c is the concentration.

Visualizations

Experimental Workflow for Spectral Analysis

The following diagram illustrates the typical workflow for determining the key spectral properties of a dye like this compound.

Caption: Workflow for determining the spectral properties of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of C.I. Direct Orange 102 as a Dye

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Direct Orange 102 is a synthetic anionic dye belonging to the stilbene (B7821643) and double azo chromophore class. It is primarily utilized in the textile industry for dyeing cellulosic fibers such as cotton, paper, and viscose. This technical guide delineates the fundamental mechanism of action by which this compound imparts color to cellulosic substrates. The process is governed by a complex interplay of intermolecular forces, including hydrogen bonding and van der Waals forces, which facilitate the adsorption and diffusion of the dye molecules into the amorphous regions of the cellulose (B213188) fibers. This document provides a comprehensive overview of the dye's chemical properties, the thermodynamics and kinetics of the dyeing process, and detailed experimental protocols for its application and fastness evaluation.

Chemical and Physical Properties of this compound

This compound is a water-soluble dye with a complex aromatic structure. Its key properties are summarized in the table below. The presence of multiple sulfonate groups (-SO₃Na) confers water solubility and its anionic character, which is crucial for its interaction with the hydroxyl groups of cellulose.

| Property | Value |

| C.I. Name | Direct Orange 102 |

| C.I. Number | 29156[1] |

| CAS Number | 6598-63-6[2] |

| Chemical Class | Stilbene, Double Azo[2] |

| Molecular Formula | C₃₄H₂₁N₆Na₃O₁₁S₂[1][2][3] |

| Molecular Weight | 822.67 g/mol [1][2][3] |

| Appearance | Red-light orange powder[1] |

| Solubility | Soluble in water[1] |

Mechanism of Action: Dye-Fiber Interaction

The dyeing of cellulosic fibers with this compound is a non-covalent process driven by the dye's affinity for the substrate. The mechanism can be broken down into three key stages:

-

Adsorption: The initial attachment of dye molecules from the aqueous solution onto the surface of the cellulose fibers.

-

Diffusion: The penetration of the adsorbed dye molecules from the surface into the amorphous regions of the fiber structure.

-

Fixation: The establishment of stable, non-covalent interactions between the dye and the cellulose polymer chains.

The primary forces governing the interaction between this compound and cellulose are:

-

Hydrogen Bonding: The numerous hydroxyl (-OH) groups on the surface of cellulose fibers act as hydrogen bond donors and acceptors. The nitrogen atoms of the azo groups (-N=N-) and the oxygen atoms of the sulfonate and hydroxyl groups in the dye molecule can form hydrogen bonds with the cellulose.

-

Van der Waals Forces: The large, planar aromatic structure of the this compound molecule allows for significant van der Waals interactions with the glucose units of the cellulose polymer. These weak, short-range forces contribute significantly to the overall affinity.

-

Ionic Interactions: In an aqueous solution, the dye exists as a large anion, and the cellulose surface can acquire a slight negative charge. The addition of an electrolyte, typically sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), is crucial. The sodium cations (Na⁺) neutralize the negative charge on the fiber surface, reducing the electrostatic repulsion between the anionic dye and the cellulose, thereby promoting dye uptake.

Thermodynamics and Kinetics of Dyeing

While specific thermodynamic and kinetic data for the dyeing of cellulose with this compound are not extensively published, the general principles for direct dyes can be applied. The adsorption process is typically studied using isotherm models, and the kinetics are analyzed using rate equations.

Adsorption Isotherms

Adsorption isotherms describe the equilibrium distribution of the dye between the solution and the fiber at a constant temperature. For direct dyes, the Langmuir and Freundlich isotherms are commonly used. A study on the adsorption of this compound onto activated carbon found that the process is well-described by the Langmuir isotherm , suggesting monolayer adsorption onto a homogeneous surface.

Dyeing Kinetics

The rate of dyeing is influenced by factors such as temperature, dye concentration, electrolyte concentration, and pH. The kinetics of direct dyeing often follow a pseudo-second-order model , which indicates that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate.

Quantitative Data

Fastness Properties

The fastness of a dye refers to its resistance to various agencies it is likely to encounter during its use. The following table summarizes the reported fastness properties of this compound. The ratings are based on a scale of 1 to 5, where 5 indicates the highest fastness.

| Fastness Test | Rating |

| Light Fastness | 3 |

| Washing Fastness | 3 |

| Rubbing Fastness (Dry) | 4 |

| Rubbing Fastness (Wet) | 3 |

Experimental Protocols

Protocol for Dyeing Cotton with this compound

This protocol outlines a typical laboratory procedure for dyeing a cotton fabric sample.

Materials and Equipment:

-

This compound

-

Scoured and bleached cotton fabric

-

Sodium chloride (NaCl)

-

Sodium carbonate (Na₂CO₃) (optional, for pH adjustment)

-

Laboratory dyeing machine or water bath with a stirrer

-

Beakers and graduated cylinders

-

Spectrophotometer

Procedure:

-

Dye Bath Preparation:

-

Calculate the required amount of dye based on the weight of the fabric (e.g., 1% on weight of fabric, owf).

-

Prepare a stock solution of the dye by dissolving it in distilled water.

-

In a beaker, add the required volume of the dye stock solution, the calculated amount of NaCl (e.g., 10 g/L), and water to achieve the desired liquor ratio (e.g., 20:1).

-

Adjust the pH of the dyebath to neutral or slightly alkaline (pH 7-8) using a dilute solution of sodium carbonate if necessary.

-

-

Dyeing Process:

-

Introduce the pre-wetted cotton fabric into the dyebath at room temperature.

-

Gradually raise the temperature of the dyebath to 90-95°C over 30 minutes.

-

Maintain the temperature for 60 minutes, ensuring continuous agitation.

-

Allow the dyebath to cool down to 60°C.

-

-

Rinsing and Drying:

-

Remove the dyed fabric from the bath and rinse it thoroughly with cold water until the water runs clear.

-

Perform a soaping wash with a non-ionic detergent (e.g., 2 g/L) at 60°C for 15 minutes to remove any unfixed dye.

-

Rinse the fabric again with cold water and air dry.

-

Protocol for Determining Dye Uptake

The percentage of dye exhaustion from the bath can be determined spectrophotometrically.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) to construct a calibration curve (Absorbance vs. Concentration).

-

Dye Bath Analysis: Before and after the dyeing process, take an aliquot of the dyebath.

-

Absorbance Measurement: Dilute the aliquots to a concentration that falls within the range of the calibration curve and measure their absorbance at λ_max.

-

Calculation: Use the calibration curve to determine the initial and final concentrations of the dye in the dyebath. The percentage of dye exhaustion (%E) can be calculated using the following formula:

%E = [(C_initial - C_final) / C_initial] * 100

where C_initial is the initial dye concentration and C_final is the final dye concentration.

Conclusion

The mechanism of action of this compound as a dye for cellulosic fibers is a multi-faceted process rooted in the principles of physical chemistry. The affinity of the dye for the fiber is primarily driven by non-covalent interactions, namely hydrogen bonding and van der Waals forces. The dyeing process is significantly influenced by experimental conditions such as temperature, electrolyte concentration, and pH. A thorough understanding of these parameters is essential for the effective and efficient application of this dye in research and industrial settings. Further quantitative studies on the thermodynamics and kinetics of this compound on cellulosic substrates would provide a more complete picture of its dyeing behavior.

References

The Discovery and Enduring Legacy of Direct Orange WS: A Technical Guide

Introduction

Direct Orange WS, scientifically identified as C.I. Direct Orange 102, stands as a significant member of the extensive family of azo dyes. Since its development, it has been a cornerstone colorant in the textile, paper, and leather industries, valued for its vibrant orange hue and its ability to directly dye cellulosic fibers without the need for a mordant. This technical guide provides an in-depth exploration of the discovery, history, chemical properties, synthesis, and toxicological profile of Direct Orange WS, tailored for researchers, scientists, and professionals in drug development and related fields.

Historical Context: The Dawn of Direct Dyes

The story of Direct Orange WS is intrinsically linked to the broader history of synthetic dyes. The mid-19th century marked a revolutionary period in chemistry, with the synthesis of Mauveine by William Henry Perkin in 1856 heralding the dawn of the synthetic dye industry. A pivotal moment for direct dyes came in 1884 with the discovery of Congo Red by Paul Böttiger. This discovery was groundbreaking as it was the first dye that could directly color cotton fibers, which are primarily composed of cellulose, without the need for a pre-treatment with a mordant. This simplified the dyeing process immensely and spurred the development of a new class of "direct" dyes.

While the precise date and discoverer of Direct Orange WS (this compound) are not prominently documented in readily available historical records, its development falls within the period of intense innovation in azo dye chemistry that followed the discovery of Congo Red. Azo dyes, characterized by the presence of one or more azo groups (-N=N-), became the largest and most versatile class of synthetic dyes. The manufacturing process for Direct Orange WS, involving the diazotization of aromatic amines and subsequent coupling reactions, is a classic example of the synthetic strategies developed during this era.

Chemical and Physical Properties

Direct Orange WS is a double azo dye, a classification that refers to the presence of two azo groups in its molecular structure.[1] This structural feature is central to its chromophoric properties, dictating its characteristic orange color. The dye is typically supplied as a red-light orange powder.[1]

Table 1: Chemical and Physical Properties of Direct Orange WS (this compound)

| Property | Value | Reference(s) |

| C.I. Name | Direct Orange 102 | [1] |

| Synonyms | Direct Orange WS, Direct Orange 6R, Pergasol Orange 6R | [1] |

| CAS Number | 6598-63-6 | [1] |

| Molecular Formula | C₃₄H₂₁N₆Na₃O₁₁S₂ | [1][2] |

| Molecular Weight | 822.67 g/mol | [1][2] |

| Appearance | Red-light orange powder | [1] |

| Solubility | Soluble in water | |

| UV-Vis λmax | 246.9 nm, 275.1 nm | [3] |

Synthesis of Direct Orange WS: A Detailed Experimental Protocol

The synthesis of Direct Orange WS is a multi-step process rooted in the foundational reactions of azo dye chemistry: diazotization and azo coupling. The manufacturing method involves the diazotization of two different aromatic amines, aniline (B41778) and 4-aminobenzoic acid, which are then coupled to a central coupling component, N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea.[1]

Reagents and Materials

-

Aniline

-

4-Aminobenzoic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea

-

Sodium carbonate (Na₂CO₃) or other suitable base

-

Ice

-

Water

-

Standard laboratory glassware and equipment (beakers, flasks, stirring apparatus, filtration equipment)

Experimental Procedure

Step 1: Diazotization of Aniline

-

In a beaker, dissolve a specific molar equivalent of aniline in a dilute solution of hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice bath. This low temperature is crucial for the stability of the diazonium salt to be formed.[4]

-

In a separate beaker, prepare an aqueous solution of sodium nitrite.

-

Slowly add the sodium nitrite solution to the chilled aniline hydrochloride solution with constant stirring. The reaction is exothermic, and the temperature must be maintained between 0-5 °C.

-

The completion of the diazotization can be tested using starch-iodide paper, where an excess of nitrous acid will turn the paper blue.

Step 2: Diazotization of 4-Aminobenzoic Acid

-

Follow a similar procedure as in Step 1, dissolving 4-aminobenzoic acid in a dilute hydrochloric acid solution.

-

Cool the mixture to 0-5 °C.

-

Slowly add a stoichiometric amount of sodium nitrite solution while maintaining the low temperature and stirring continuously.

Step 3: Preparation of the Coupling Component Solution

-

Dissolve N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea in an aqueous alkaline solution, such as sodium carbonate, to deprotonate the hydroxyl groups and activate the molecule for coupling.

Step 4: Azo Coupling Reaction

-

The coupling reaction is typically carried out in a controlled pH environment, often slightly alkaline to facilitate the electrophilic aromatic substitution.

-

The two diazonium salt solutions prepared in Steps 1 and 2 are added sequentially to the solution of the coupling component with vigorous stirring. The order of addition can influence the final product's properties.

-

The reaction mixture is stirred for a period to ensure the completion of the coupling reactions.

Step 5: Isolation and Purification

-

The Direct Orange WS dye is then precipitated from the solution, often by the addition of sodium chloride ("salting out").

-

The precipitated dye is collected by filtration, washed with a brine solution to remove impurities, and then dried.

Below is a DOT script for a diagram illustrating the synthesis workflow.

Caption: Synthesis workflow for Direct Orange WS.

Toxicological Profile

The toxicological properties of azo dyes are a subject of significant interest and concern, primarily due to the potential for the reductive cleavage of the azo bond to form aromatic amines, some of which are known or suspected carcinogens.

A Material Safety Data Sheet (MSDS) for Direct Orange 102 indicates that it may be harmful if swallowed and can cause irritation to the skin, eyes, and respiratory tract.[5] However, detailed public data on the acute and chronic toxicity of Direct Orange 102 is limited.

In general, the toxicity of azo dyes is highly dependent on their chemical structure and the nature of the aromatic amines that can be formed upon their metabolism. Regulatory bodies in various regions have restrictions on certain azo dyes that can release specific carcinogenic aromatic amines.

Table 2: General Toxicological Data for Direct Orange 102

| Endpoint | Observation | Reference(s) |

| Acute Oral Toxicity | Harmful if swallowed. May cause gastrointestinal irritation. | [5] |

| Skin Irritation | May cause skin irritation in sensitive individuals. | [5] |

| Eye Irritation | Dust may cause irritation and inflammation. | [5] |

| Inhalation | May cause irritation of the respiratory tract. | [5] |

| Carcinogenicity | Not listed as a carcinogen by major regulatory bodies. However, as an azo dye, the potential for reductive cleavage to aromatic amines is a consideration. | [5] |

Applications

The primary application of Direct Orange WS is in the dyeing of cellulosic materials. Its water solubility and direct affinity for these fibers make it a versatile and economical choice for various industrial processes.

-

Textile Industry: Used for dyeing cotton, viscose, and other cellulosic fabrics.

-

Paper Industry: Employed for the coloring and shading of paper products.

-

Leather Industry: Utilized in the dyeing of leather goods.

Conclusion

Direct Orange WS, or this compound, is a testament to the enduring legacy of azo dye chemistry. From its origins in the burgeoning field of synthetic colorants, it has remained a commercially important dye for over a century. Its synthesis, a classic example of diazotization and coupling reactions, highlights fundamental principles of organic chemistry. While its toxicological profile warrants careful handling and consideration, its utility in providing vibrant and lasting color to a wide range of materials underscores its continued significance in industrial applications. Further research into its specific historical discovery and more detailed toxicological assessments would provide a more complete picture of this widely used colorant.

Below is a DOT script for a diagram illustrating the logical relationship of the key concepts discussed.

Caption: Key concepts related to Direct Orange WS.

References

Methodological & Application

Application Notes and Protocols for Staining Cellulose Fibers with Direct Orange 102

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Orange 102, a double azo class direct dye, is a valuable tool for the visualization and qualitative assessment of cellulose-based materials in a research setting.[1] Its strong affinity for cellulose (B213188) fibers, driven by non-covalent interactions, allows for distinct staining, making it suitable for microscopic analysis of fiber morphology, purity, and the effects of processing or enzymatic treatments. These application notes provide detailed protocols and technical data for the effective use of Direct Orange 102 in a laboratory environment.

Principle of Staining

Direct dyes, like Direct Orange 102, are anionic dyes that bind to cellulosic fibers primarily through hydrogen bonding and van der Waals forces. The planar structure of the dye molecule facilitates its alignment with the linear cellulose polymer chains. The staining process is influenced by several factors, including electrolyte concentration, temperature, and pH, which affect the dye's aggregation and its affinity for the fiber. The addition of an electrolyte, such as sodium chloride, is crucial to neutralize the negative surface charge of cellulose fibers in an aqueous solution, thereby reducing the electrostatic repulsion between the anionic dye and the fiber and promoting dye uptake.

Physicochemical and Technical Data

A summary of the key properties of Direct Orange 102 is provided below for easy reference.

| Property | Value | Reference |

| C.I. Name | Direct Orange 102 | [1] |

| C.I. Number | 29156 | [2] |

| CAS Number | 6598-63-6 | [1][2] |

| Molecular Formula | C₃₄H₂₁N₆Na₃O₁₁S₂ | [1][2][3] |

| Molecular Weight | 822.67 g/mol | [1][2][3] |

| Appearance | Red-light orange powder | [2] |

| Solubility | Soluble in water | [2] |

| Absorbance Maxima (λmax) | 246.9 nm, 275.1 nm |

Recommended Staining Parameters

The optimal conditions for staining cellulose fibers with Direct Orange 102 can vary depending on the specific type of cellulose, its source, and the desired staining intensity. The following table provides a recommended starting range for key parameters, which can be further optimized for specific applications.

| Parameter | Recommended Range | Notes |

| Dye Concentration | 0.1% - 1.0% (w/v) | Higher concentrations may lead to over-staining and loss of fine structural details. |

| Sodium Chloride (NaCl) Concentration | 1% - 10% (w/v) | Acts as an electrolyte to promote dye uptake. The optimal concentration may vary. |

| Staining Temperature | 40°C - 95°C | Higher temperatures generally increase the rate and extent of dyeing. |

| Incubation Time | 15 - 60 minutes | Longer incubation times may be necessary for thicker or more crystalline fibers. |

| pH | ~7.0 - 8.0 | While direct dyes are often applied in neutral conditions, a slightly alkaline pH may enhance dye uptake for some cellulosic materials. |

Experimental Protocols

Materials and Reagents

-

Direct Orange 102 powder

-

Cellulose fibers (e.g., cotton, linen, viscose, microcrystalline cellulose)

-

Distilled or deionized water

-

Sodium chloride (NaCl)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH) for pH adjustment (optional)

-

Microscope slides and coverslips

-

Mounting medium (e.g., glycerol (B35011) or a commercial mounting medium)

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Magnetic stirrer and stir bar

-

Hot plate or water bath

-

Pipettes

-

Forceps

Preparation of Staining Solutions

1. Stock Dye Solution (1% w/v):

- Weigh 1.0 g of Direct Orange 102 powder.

- Dissolve the powder in 100 mL of distilled water with gentle heating and stirring until fully dissolved.

- Allow the solution to cool to room temperature. This stock solution can be stored in a dark bottle at 4°C for several weeks.

2. Working Staining Solution (e.g., 0.5% w/v dye, 5% w/v NaCl):

- To prepare 10 mL of working solution, combine 5 mL of the 1% stock dye solution with 5 mL of distilled water.

- Add 0.5 g of NaCl to the solution.

- Stir until the salt is completely dissolved.

- Adjust the pH to the desired value (e.g., 7.0-8.0) using a dilute solution of Na₂CO₃ or NaOH, if necessary. Prepare this solution fresh before use.

Staining Protocol for Microscopy

-

Sample Preparation: If working with a thick fiber bundle, gently tease apart a small sample of the cellulose fibers on a clean microscope slide using forceps to ensure individual fibers are visible.

-

Wetting: Apply a few drops of distilled water to the fibers on the slide to ensure they are thoroughly wetted. This promotes even dye uptake.

-

Staining: Remove the excess water and apply a few drops of the freshly prepared working staining solution to the fibers, ensuring they are fully immersed.

-

Incubation: Place the microscope slide in a covered container (e.g., a petri dish with a moist paper towel) to prevent drying. Incubate at the desired temperature (e.g., 60°C) for the specified time (e.g., 30 minutes). A hot plate or water bath can be used to maintain the temperature.

-

Washing: After incubation, carefully remove the excess staining solution from the slide using a pipette. Gently wash the fibers by adding a few drops of distilled water and then removing the water. Repeat this washing step 2-3 times to remove any unbound dye.

-

Mounting: Add a drop of mounting medium (e.g., glycerol) to the stained fibers and carefully place a coverslip over them, avoiding the formation of air bubbles.

-

Visualization: Examine the stained fibers under a light microscope. Cellulose fibers should appear in varying shades of orange.

Visualizations

Safety Precautions

Direct Orange 102 is a chemical substance and should be handled with appropriate safety measures. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the dye powder in a well-ventilated area or under a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Store the dye and its solutions in properly labeled containers.

Troubleshooting

-

Weak Staining:

-

Increase the dye concentration, NaCl concentration, incubation temperature, or incubation time.

-

Ensure the fibers are properly wetted before staining.

-

Check the pH of the staining solution.

-

-

Uneven Staining:

-

Ensure the fibers are well-separated and not clumped together.

-

Agitate the sample gently during incubation.

-

Ensure the staining solution completely covers the fibers.

-

-

Over-staining:

-

Decrease the dye concentration or incubation time.

-

Increase the number of washing steps to remove excess dye.

-

By following these application notes and protocols, researchers can effectively utilize Direct Orange 102 as a reliable staining agent for the microscopic analysis of cellulose fibers. Further optimization of the staining parameters may be required to achieve the desired results for specific research applications.

References

Application Notes and Protocol for Paper Dyeing with C.I. Direct Orange 102

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the dyeing of paper substrates with the anionic dyestuff, C.I. Direct Orange 102. This document outlines the chemical properties of the dye, a detailed experimental protocol for laboratory-scale applications, and expected outcomes.

Introduction

This compound, also known by commercial names such as Pergasol Orange 6R, is a water-soluble anionic direct dye.[1][2][3] It belongs to the double azo class of dyes and is primarily used for the coloration of cellulosic materials such as paper and cotton.[1][4] Its molecular structure allows for a high affinity to cellulose (B213188) fibers, making it suitable for various paper dyeing applications, from printing and writing grades to tissue and packaging materials.[5][6]

The dyeing mechanism of anionic direct dyes on cellulose fibers, which are also negatively charged in water, involves overcoming electrostatic repulsion. This is typically achieved by the addition of an electrolyte, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), which promotes dye aggregation and enhances its substantivity to the fibers.[7][8][9][10] The process is also influenced by pH, with neutral to slightly alkaline conditions often favoring dye uptake.[11][12] For improved wet fastness, a post-treatment with a cationic fixing agent is recommended.[13][14][15]

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| C.I. Name | Direct Orange 102 | [4] |

| C.I. Number | 29156 | [1][2] |

| CAS Number | 6598-63-6 | [1][2][4] |

| Molecular Formula | C₃₄H₂₁N₆Na₃O₁₁S₂ | [1][4] |

| Molecular Weight | 822.67 g/mol | [1][4] |

| Appearance | Red-light orange powder | [1][2] |

| Solubility | Soluble in water | [1] |

| Ionic Charge | Anionic | [6][16] |

Experimental Protocol

This protocol describes a laboratory procedure for dyeing paper sheets by immersion.

Materials and Equipment

-

Dye: this compound powder

-

Paper Substrate: Unsized, absorbent paper (e.g., filter paper, watercolor paper)

-

Electrolyte: Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄)

-

pH Adjustment: Sodium carbonate (Na₂CO₃) and/or a suitable buffer solution

-

Cationic Fixing Agent: Poly-diallyldimethylammonium chloride (pDDA) or other commercially available dye fixing agent

-

Glassware: Beakers, graduated cylinders

-

Heating and Stirring: Hot plate with magnetic stirrer

-

Drying: Oven or a flat, non-absorbent surface for air drying

-

Personal Protective Equipment: Safety glasses, gloves, lab coat

Stock Solution Preparation

-

Dye Stock Solution (1% w/v): Dissolve 1.0 g of this compound powder in 100 mL of deionized water with gentle heating and stirring.

-

Electrolyte Stock Solution (10% w/v): Dissolve 10.0 g of NaCl or Na₂SO₄ in 100 mL of deionized water.

-

Cationic Fixing Agent Solution (1% w/v): Prepare a 1% solution of the cationic fixing agent in deionized water according to the manufacturer's instructions.

Dyeing Procedure

-

Prepare the Dyebath: In a beaker, add the desired amount of dye stock solution to achieve the target concentration (e.g., 0.1-1.0% on weight of fiber). Dilute with deionized water.

-

pH Adjustment: Adjust the pH of the dyebath to approximately 7.0-8.0 using a dilute solution of sodium carbonate or a suitable buffer.

-

Add Electrolyte: Add the electrolyte (NaCl or Na₂SO₄) to the dyebath. A typical concentration is 10-20 g/L. Stir until dissolved.

-

Heating: Heat the dyebath to 60-80°C.

-

Paper Immersion: Immerse the paper substrate into the heated dyebath. Ensure the paper is fully submerged and agitated gently for even dyeing.

-

Dyeing Time: Maintain the temperature and continue agitation for 20-30 minutes.

-

Rinsing: Remove the dyed paper from the dyebath and rinse thoroughly with cold water until the rinse water is clear.

After-Treatment (Fixation)

-

Prepare the Fixing Bath: In a separate beaker, dilute the cationic fixing agent stock solution with water to a concentration of 0.5-2.0 g/L.

-

Immersion: Immerse the rinsed, dyed paper into the fixing bath at room temperature.

-

Treatment Time: Agitate gently for 10-15 minutes.

-

Final Rinse: Remove the paper from the fixing bath and rinse lightly with cold water.

Drying

-

Blotting: Carefully blot the dyed and treated paper with clean, absorbent paper to remove excess water.

-

Drying: Dry the paper flat on a non-absorbent surface at room temperature or in an oven at a low temperature (e.g., 80-100°C).

Data Presentation

The following table summarizes the key quantitative parameters for the paper dyeing protocol with this compound.

| Parameter | Recommended Range | Notes |

| Dye Concentration | 0.1 - 1.0% (owf) | "on weight of fiber" - adjust for desired shade intensity. |

| Electrolyte (NaCl or Na₂SO₄) | 10 - 20 g/L | Acts as an exhausting agent to promote dye uptake.[7][8][9][10] |

| pH | 7.0 - 8.5 | A neutral to slightly alkaline pH is generally optimal for direct dyes on cellulose.[11][12][16] |

| Temperature | 60 - 80°C | Elevated temperature increases dye diffusion and fixation. |

| Dyeing Time | 20 - 30 minutes | Sufficient time for dye penetration and leveling. |

| Cationic Fixing Agent | 0.5 - 2.0 g/L | Improves wet fastness properties.[13][14][15] |

| Fixation Time | 10 - 15 minutes | At room temperature. |

Visualizations

The following diagram illustrates the experimental workflow for the paper dyeing protocol.

Caption: Experimental workflow for paper dyeing with this compound.

References

- 1. sdinternational.com [sdinternational.com]

- 2. Direct Orange 102|Direct Orange 6R|CAS No: 6598-63-6 - Direct dye [chinainterdyes.com]

- 3. Direct Orange 6r, Direct Orange Ws, Pergasol Orange 6r, Direct Orange 102 [dyeindustry.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Direct Dyes, Direct dyes manufacturers, Leather dyes, Substantive Dyes | [vipulorganics.com]

- 6. solenis.com [solenis.com]

- 7. why need add salt in direct dyeing? - FAQ - Emperor Chem [emperordye.com]

- 8. What is the role of salt in direct dyeing? - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. Effect of pH on the Dye Absorption of Jute Fibre Dyed with Direct Dyes – Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. buckman.com [buckman.com]

- 14. The Importance of Direct Dyes in the Paper Industry - ALPS [alpschemicals.com]

- 15. WO2007054452A1 - A process for surface colouration of paper - Google Patents [patents.google.com]

- 16. tdtka.ru [tdtka.ru]

Application Notes and Protocols: C.I. Direct Orange 102 in Viral Infection Diagnostics

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Orange 102 is a sulfonated diazo dye with potential applications in the field of viral infection diagnostics.[1][2] While specific data on its use in virology is emerging, its structural similarity to other sulfonated dyes, such as Congo Red and Evans Blue, suggests its utility in various assays for the detection and quantification of viruses.[3] Sulfonated dyes have been reported to interact with viral envelope proteins and cellular components, potentially inhibiting viral entry and replication, or acting as visualizing agents for cytopathic effects.[3] These application notes provide a theoretical framework and example protocols for the use of this compound in viral diagnostics, based on the known properties of the dye and related compounds.

Disclaimer: The following protocols are proposed methodologies and may require optimization for specific viruses, cell lines, and experimental conditions.

Physicochemical Properties of this compound

A clear understanding of the dye's properties is essential for its application.

| Property | Value | Reference |

| C.I. Name | Direct Orange 102 | [1] |

| CAS Number | 6598-63-6 | [3][4] |

| Molecular Formula | C₃₄H₂₁N₆Na₃O₁₁S₂ | [1][3] |

| Molecular Weight | 822.67 g/mol | [1][3] |

| Appearance | Orange to red powder | [5] |

| Solubility | Soluble in water | [6] |

Potential Mechanism of Action in Viral Diagnostics

The sulfonated nature of this compound likely governs its interaction with biological molecules. Two potential mechanisms of action in viral diagnostics are proposed:

-

Visualization of Viral Cytopathic Effect (CPE): Similar to other vital stains, this compound may be excluded by healthy cells with intact membranes. In virus-infected cultures, as cells undergo lysis or apoptosis, the dye may penetrate the compromised cell membranes and stain the intracellular contents, allowing for the visualization of plaques (zones of cell death).

-

Interaction with Viral or Cellular Components: The anionic sulfonate groups of the dye could interact with positively charged regions of viral glycoproteins or cellular receptors, potentially interfering with virus-host cell interactions. This property might be exploited in antiviral screening assays.

Experimental Protocols

Protocol 1: Visualization of Viral Plaques using this compound

This protocol describes a method for staining viral plaques in a monolayer cell culture.

Materials:

-

This compound powder

-

Sterile, deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Formaldehyde (B43269) solution (e.g., 10% in PBS) for cell fixation

-

Virus stock of interest

-

Susceptible host cell line

-

Cell culture medium and supplements

-

6-well or 12-well cell culture plates

-

Agarose (B213101) or methylcellulose (B11928114) for overlay

Procedure:

-

Cell Seeding: Seed a 6-well or 12-well plate with the host cell line to achieve a confluent monolayer (typically 1-2 x 10^5 cells/mL) and incubate overnight.

-

Virus Infection: Prepare serial dilutions of the virus stock. Remove the culture medium from the cells and infect the monolayer with a small volume of the virus dilution for 1-2 hours.

-

Overlay: After the incubation period, remove the virus inoculum and gently overlay the cell monolayer with a semi-solid medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Cell Fixation: Carefully remove the overlay. Fix the cells by adding a 10% formaldehyde solution and incubating for at least 30 minutes.

-

Staining Solution Preparation: Prepare a 0.1% (w/v) stock solution of this compound in deionized water. This stock can be further diluted in PBS to a working concentration (e.g., 0.01-0.05%). The optimal concentration should be determined empirically.

-

Staining: Remove the formaldehyde solution and gently wash the cell monolayer with PBS. Add the this compound staining solution to each well, ensuring the monolayer is completely covered. Incubate at room temperature for 15-30 minutes.

-

Visualization and Quantification: Gently remove the staining solution and wash the wells with deionized water to remove excess stain. Allow the plates to dry. Plaques will appear as clear or lightly stained zones against a background of stained, uninfected cells. The number of plaque-forming units (PFU) per milliliter can then be calculated.

Protocol 2: Quantitative Assessment of Viral Cytotoxicity (Dye Uptake Assay)

This protocol provides a method to quantify virus-induced cell death by measuring the uptake of this compound.

Materials:

-

This compound

-

Virus stock and susceptible host cells

-

96-well cell culture plates

-

Cell culture medium

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

-

Virus Infection: Infect the cells with different concentrations of the virus. Include uninfected control wells.

-

Incubation: Incubate the plate for a period sufficient to induce a cytopathic effect (e.g., 24-72 hours).

-

Staining: Prepare a working solution of this compound in the cell culture medium. Add the staining solution to each well and incubate for a defined period (e.g., 2-4 hours). The optimal concentration and incubation time should be determined in preliminary experiments.

-

Washing: Gently wash the cells with PBS to remove the extracellular dye.

-

Dye Elution: Add a solvent (e.g., a mixture of isopropanol (B130326) and HCl) to each well to lyse the cells and solubilize the internalized dye.

-

Quantification: Measure the absorbance of the eluted dye at its maximum absorbance wavelength (to be determined empirically for this compound). The absorbance will be proportional to the number of dead cells.

-

Data Analysis: Calculate the percentage of cell viability for each virus concentration relative to the uninfected control.

Visualizations

Caption: Workflow for Viral Plaque Assay using this compound.

Caption: Hypothetical mechanism of this compound antiviral activity.

Safety Precautions

This compound is a chemical and should be handled with appropriate safety precautions.[5] Consult the Safety Data Sheet (SDS) before use.[5] Wear personal protective equipment, including gloves and safety glasses.[5] Handle the powder in a well-ventilated area to avoid inhalation.[5]

Conclusion

This compound presents a promising, yet largely unexplored, tool for viral diagnostics. The provided protocols offer a starting point for researchers to investigate its utility in visualizing viral cytopathic effects and quantifying viral activity. Further research is warranted to validate these methods and to fully elucidate the mechanisms of interaction between this dye and various viral and cellular components.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Direct Orange 102|Direct Orange 6R|CAS No: 6598-63-6 - Direct dye [chinainterdyes.com]

- 3. This compound | C34H21N6Na3O11S2 | CID 136259118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. cncolorchem.com [cncolorchem.com]

- 6. colorantsgroup.com [colorantsgroup.com]

Application of Direct Orange 102 in Textile Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Orange 102, also known by its Colour Index name C.I. 29156, is a water-soluble anionic azo dye widely utilized in the textile industry.[1] Its primary application is the dyeing of cellulosic fibers such as cotton, viscose, and rayon, owing to its good substantivity and vibrant reddish-orange hue.[2][3] Additionally, it finds use in the coloration of paper and leather.[3][4] This document provides detailed application notes and experimental protocols for the use of Direct Orange 102 in a laboratory setting for textile research purposes.

Chemical and Physical Properties

A summary of the key properties of Direct Orange 102 is presented in the table below.

| Property | Value | Reference |

| C.I. Name | Direct Orange 102 | [1] |

| C.I. Number | 29156 | [1] |

| CAS Number | 6598-63-6 | [1][3] |

| Molecular Formula | C₃₄H₂₁N₆Na₃O₁₁S₂ | [1] |

| Molecular Weight | 822.67 g/mol | [1][3] |

| Appearance | Reddish-orange powder | [3] |

| Solubility | Water soluble | [2] |

| Purity | Minimum 98% | [2] |

| Shelf Life | 24 months (in cool, dry place) | [2][4] |

Experimental Protocols

I. Exhaust Dyeing of Cotton Fabric with Direct Orange 102

This protocol describes the application of Direct Orange 102 to cotton fabric using the exhaustion method in a laboratory-scale dyeing machine.

Materials and Equipment:

-

Direct Orange 102 dye powder

-

Scoured and bleached cotton fabric

-

Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

-

Sodium carbonate (Soda ash, Na₂CO₃)

-

Laboratory dyeing machine (e.g., Mathis Labomat or similar)

-

Beakers and graduated cylinders

-

Stirring rod

-

Analytical balance

-

pH meter

Experimental Workflow:

Procedure:

-

Preparation of Dye Stock Solution:

-

Dye Bath Preparation:

-

Set the liquor ratio (the ratio of the volume of the dye bath to the weight of the fabric) to 1:20.

-

Fill the dyeing vessel with the required volume of water and the prepared dye stock solution.[5]

-

-

Dyeing Process:

-

Introduce the pre-wetted cotton fabric into the dye bath at a starting temperature of 40°C.[5][6]

-

Run the machine for 15 to 20 minutes.[5]

-

Gradually add the required amount of electrolyte (sodium chloride or Glauber's salt). For a medium shade, this is typically 10-20% (owf).[3][7] It is recommended to add the salt in two portions.

-

Slowly raise the temperature of the dye bath to 90-95°C.[8]

-

Continue the dyeing process at this temperature for 45 to 60 minutes.[3][7]

-

Allow the dye bath to cool down for 15-20 minutes for better dye exhaustion.[3][7]

-

-

Aftertreatment:

-

Remove the dyed fabric from the dye bath and give it a thorough cold rinse.

-

For improved fastness, a soaping treatment is recommended. This involves washing the fabric in a solution containing 2 g/L of a non-ionic soap at or near boiling for 10-15 minutes.

-

Rinse the fabric with hot water, followed by a final cold water rinse.

-

Squeeze the excess water and air dry the fabric.

-

II. Color Fastness Evaluation

The following protocols are based on internationally recognized ISO standards to evaluate the performance of the dyed fabric.

A. Color Fastness to Washing (ISO 105-C06:2010)

This test assesses the resistance of the color to domestic and commercial laundering.[2][4][9]

Experimental Workflow:

Procedure:

-

A specimen of the dyed fabric (4 cm x 10 cm) is stitched together with a multifiber fabric of the same size.[10]

-

The composite specimen is placed in a stainless steel container with a specified amount of standard detergent solution and stainless steel balls (to provide mechanical action).[10]

-

The container is agitated in a Launder-Ometer at a specified temperature and time (e.g., Test A2S: 40°C for 40 minutes).[9][10]

-

After the test, the specimen is rinsed, squeezed, and dried.

-

The change in color of the dyed specimen and the degree of staining on the multifiber fabric are assessed using the respective Grey Scales (ISO 105-A02 for color change and ISO 105-A03 for staining).[4]

B. Color Fastness to Rubbing (ISO 105-X12:2016)

This test determines the amount of color transferred from the fabric surface to another surface by rubbing.[1][11]

Experimental Workflow:

Procedure:

-

The dyed fabric specimen is placed on the base of a crockmeter.

-

A standard white cotton rubbing cloth (5 cm x 5 cm) is mounted on the rubbing finger (16 mm diameter).[5]

-

Dry Rubbing: The rubbing cloth is moved back and forth 10 times over a 104 mm track on the specimen with a downward force of 9 N.[1][12]

-

Wet Rubbing: The test is repeated with a fresh rubbing cloth that has been wetted with distilled water to a 100% wet pick-up.[5]

-

The degree of staining on both the dry and wet rubbing cloths is assessed using the Grey Scale for Staining (ISO 105-A03).[11]

C. Color Fastness to Artificial Light (ISO 105-B02:2014)

This test evaluates the resistance of the color to the fading action of an artificial light source that mimics natural daylight.[13][14]

Procedure:

-

A specimen of the dyed fabric is exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.[13][14]

-

Simultaneously, a set of blue wool references (ranging from 1 for very low fastness to 8 for very high fastness) are exposed.[14]

-

The exposure is continued until a specified contrast is achieved between the exposed and unexposed parts of the specimen or the blue wool references.

-

The color fastness to light is rated by comparing the change in color of the specimen with that of the blue wool references.[15]

Quantitative Data Summary

The following table summarizes typical parameters for the application of Direct Orange 102 and the evaluation of the dyed fabric.

| Parameter | Value/Range | Unit | Notes |

| Dyeing Recipe | |||

| Direct Orange 102 | 0.5 - 4.0 | % owf | Depending on desired shade depth |

| Sodium Chloride (NaCl) | 5 - 20 | % owf | Higher amounts for deeper shades[3] |

| Sodium Carbonate (Na₂CO₃) | 0.5 - 1.0 | % owf | To maintain alkaline pH[5] |

| Liquor Ratio | 1:10 - 1:20 | - | [8] |

| Dyeing Conditions | |||

| Initial Temperature | 40 | °C | [5] |

| Dyeing Temperature | 90 - 95 | °C | [8] |

| Dyeing Time | 45 - 60 | minutes | At top temperature[3] |

| Color Fastness Ratings | (Typical expected values for direct dyes) | ||

| Washing (Color Change) | 3 - 4 | Grade (1-5) | |

| Washing (Staining) | 2 - 3 | Grade (1-5) | |

| Rubbing (Dry) | 4 | Grade (1-5) | |

| Rubbing (Wet) | 2 - 3 | Grade (1-5) | |

| Light Fastness | 3 - 4 | Grade (1-8) |

Note: The color fastness ratings are indicative and can be improved with the use of a suitable dye-fixing agent in an aftertreatment process.[3][7]

Disclaimer

The protocols and data provided are for guidance in a research and development setting. It is recommended to perform preliminary trials to optimize the conditions for specific substrates and equipment. Always adhere to standard laboratory safety procedures, including the use of appropriate personal protective equipment.

References

- 1. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]

- 2. blog.qima.com [blog.qima.com]